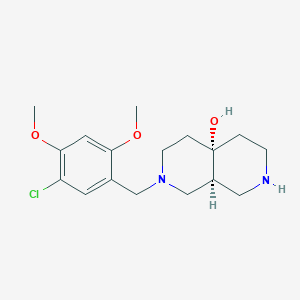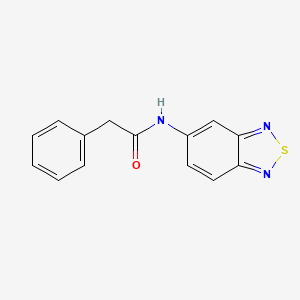![molecular formula C16H18N2O3S2 B5634792 4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine](/img/structure/B5634792.png)
4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of compounds that are of interest due to their structural complexity and potential functionalities. These compounds are often explored for their unique properties which can be applied in various fields such as materials science, pharmacology, and chemical synthesis.
Synthesis Analysis
The synthesis of complex molecules like "4-{[4-(6-methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine" typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups. A related synthesis approach involves the reaction of quinazolinone derivatives with chlorosulfonic acid followed by amidation, indicating a multi-step synthetic pathway that could be adapted for the synthesis of our compound of interest (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis is a common technique used for this purpose, revealing the arrangement of atoms within the molecule and any potential for intramolecular or intermolecular interactions, as seen in related compounds (Askerov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with thiomorpholine structures can vary widely depending on the functional groups present. For example, reactions involving sulfonamide groups can lead to the formation of novel heterocyclic compounds with potential biological activity (Sreerama et al., 2020). This suggests that our compound could participate in various chemical transformations, leading to the synthesis of biologically active molecules.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Compounds similar to our subject of interest have been analyzed for their crystal structures, which in turn provides insight into their physical properties, including stability and solubility (Ferguson et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. For example, the sulfonyl group is known for its role in sulfonation reactions, which can significantly alter the chemical behavior of the compound (Smirnov et al., 1971).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug . Alternatively, if it has unique chemical properties, it could be used as a building block in the synthesis of other complex molecules.
Propiedades
IUPAC Name |
4-[4-(6-methoxypyridin-2-yl)phenyl]sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-16-4-2-3-15(17-16)13-5-7-14(8-6-13)23(19,20)18-9-11-22-12-10-18/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZOWYHDFUPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(6-Methoxypyridin-2-yl)phenyl]sulfonyl}thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)
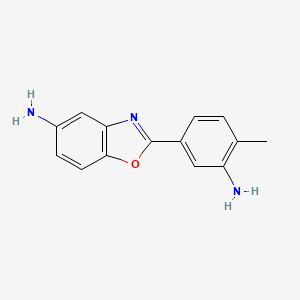
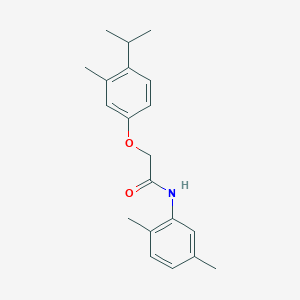
![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)
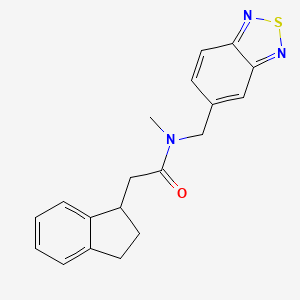
![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)

